molecular formula C13H16N4O6S3 B2909639 methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1251627-53-8

methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2909639
CAS No.: 1251627-53-8
M. Wt: 420.47
InChI Key: UMNKEEQHRZQJDV-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a thiadiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, including the formation of the thiadiazole ring, the introduction of the sulfonamide group, and the final coupling with the furan ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and furan-based molecules. These compounds share structural similarities but may differ in their functional groups and overall chemical properties.

Uniqueness

Methyl 5-(((5-(2-(N-methylmethylsulfonamido)acetamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 5-[[5-[[2-[methyl(methylsulfonyl)amino]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6S3/c1-17(26(3,20)21)6-10(18)14-12-15-16-13(25-12)24-7-8-4-5-9(23-8)11(19)22-2/h4-5H,6-7H2,1-3H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNKEEQHRZQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=CC=C(O2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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